molecular formula C13H13NOS2 B2967194 N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide CAS No. 1207029-13-7

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide

Cat. No.: B2967194
CAS No.: 1207029-13-7
M. Wt: 263.37
InChI Key: LJLOHHRTNOPGSX-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring One common approach is the cyclization of thiophene-2-carboxylic acid with appropriate reagents to form the cyclopropyl derivative

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, thiophene derivatives have shown potential in various applications, including antimicrobial, antiviral, and anticancer activities. N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide may be explored for its biological activity in these areas.

Medicine: In medicine, this compound could be investigated for its therapeutic potential. Its structural similarity to other biologically active thiophene derivatives suggests it may have pharmacological properties worth exploring.

Industry: In industry, thiophene derivatives are used in the production of dyes, pesticides, and other chemicals. This compound could be utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid

  • Cyclopropylmethanol

  • Various thiophene derivatives

Uniqueness: N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide stands out due to its unique combination of the thiophene ring and cyclopropyl group. This structural feature may confer distinct biological and chemical properties compared to other thiophene derivatives.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c15-12(10-3-1-7-16-10)14-9-13(5-6-13)11-4-2-8-17-11/h1-4,7-8H,5-6,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLOHHRTNOPGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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